![molecular formula C10H12ClNO2 B6617680 2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride CAS No. 172226-95-8](/img/structure/B6617680.png)
2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride typically involves the reaction of indole derivatives with acetic acid under specific conditions. One common method involves the use of diazomethane in the presence of a catalyst . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction may yield indole-2-ylmethanol derivatives.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in biological processes, leading to changes in cellular function . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for various scientific research applications.
Biological Activity
2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride, a compound characterized by its indole structure, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C10H12ClNO2
- Molecular Weight : Approximately 215.66 g/mol
- Structure : The compound features a dihydroindole ring system which enhances its biological activity and solubility due to the hydrochloride form.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes by mimicking the structure of natural substrates, allowing it to bind effectively to active sites.
- Receptor Modulation : It may interact with receptors, modulating their activity and leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Neuroprotective Effects : Compounds with indole structures are known for their neuroprotective properties, potentially benefiting neurodegenerative diseases.
- Antioxidant Properties : The compound's structural features suggest it may possess antioxidant capabilities, contributing to its protective effects in biological systems.
- Anticancer Potential : Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the effects of various indole derivatives, including this compound, on breast cancer cells (MDA-MB-231). The results indicated that these compounds could induce significant morphological changes and enhance caspase-3 activity at concentrations as low as 10 μM, confirming their potential as anticancer agents .
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indol-2-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5-6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAOPCWBFOTSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.